Bradanicline

α7 nAChR selectivity α4β2 nAChR off-target receptor binding affinity

Bradanicline (TC-5619) is the definitive α7 nAChR reference agonist. Its full agonism (EC50=17 nM), sub-nM affinity (Ki=1.4 nM), and >1,000-fold selectivity over α4β2 receptors eliminate confounding off-target effects seen with partial agonists like GTS-21. PET-verified brain penetration and efficacy in rodent cognition models (0.1-1 mg/kg) ensure reliable in vivo target engagement. As the essential activator in BARNI chemogenetic silencing, Bradanicline delivers robust neuronal inhibition unachievable with partial agonists. Use as a benchmark HTS positive control. R&D use only.

Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
CAS No. 639489-84-2
Cat. No. B1262859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBradanicline
CAS639489-84-2
SynonymsN-(2-(pyridin-3-ylmethyl)-1-azabicyclo(2.2.2)oct-3-yl)-1-benzofuran-2-carboxamide
TC 5619
TC-5619
TC5619
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C22H23N3O2/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26)/t18-,21+/m0/s1
InChIKeyOXKRFEWMSWPKKV-GHTZIAJQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bradanicline (CAS 639489-84-2) α7 nAChR Agonist: Core Pharmacological and Selectivity Profile for CNS Research Procurement


Bradanicline (development code TC-5619) is a synthetic small-molecule partial agonist at the neuronal α7 nicotinic acetylcholine receptor (nAChR) [1]. It exhibits high-affinity binding to human α7 nAChR with a Ki of 1.4 nM and functional activation with an EC50 of 17 nM . The compound was advanced to Phase II clinical evaluation for cognitive impairment associated with schizophrenia and attention deficit hyperactivity disorder (ADHD) before development was discontinued in 2013, establishing its current status as a research-use-only tool compound [1].

Why Generic α7 nAChR Agonist Substitution is Not Viable: The Critical Role of Bradanicline's Subtype Selectivity Window


Within the α7 nAChR agonist class, compounds exhibit profoundly different selectivity windows relative to the structurally homologous α4β2 nAChR subtype and off-target 5-HT3 receptors. Bradanicline demonstrates a >1,000-fold affinity separation between α7 and α4β2 nAChR subtypes [1], a selectivity margin that is not uniformly achieved across all α7 agonists. Substituting with an alternative agonist lacking this quantitative selectivity profile introduces the risk of confounding off-target pharmacology, particularly at ganglionic (α3β4) and muscle-type nAChRs [1], thereby compromising the interpretability of experimental outcomes in cognitive or neuropsychiatric models [2].

Bradanicline (CAS 639489-84-2) Quantitative Differentiation Evidence: Head-to-Head Comparisons with α7 nAChR Agonist Comparators


Subtype Selectivity Margin: α7 vs. α4β2 nAChR Affinity Ratio Comparison

Bradanicline demonstrates a >1,000-fold affinity separation between the α7 and α4β2 nAChR subtypes [1]. In contrast, alternative α7 agonists exhibit substantially narrower selectivity margins. Encenicline (EVP-6124) displays a Ki of 90 nM for α4β2 versus a Ki for α7 that yields a selectivity window approximately two orders of magnitude smaller than Bradanicline [2]. Similarly, GTS-21 exhibits only a ~6.5-fold selectivity margin between α7 and α4β2 receptors [3]. The quantitative selectivity advantage of Bradanicline minimizes confounding α4β2-mediated effects in experimental systems.

α7 nAChR selectivity α4β2 nAChR off-target receptor binding affinity

α7 nAChR Binding Affinity: Ki Value Comparison Across Clinical-Stage Agonists

Bradanicline binds to human α7 nAChR with a Ki of 1.4 nM . This high-affinity binding profile distinguishes it from other α7 agonists. GTS-21 exhibits substantially lower potency with an EC50 of 5.2 μM for rat α7 nAChR and an Emax of only 32% [1]. PNU-282987 shows a Ki of 26 nM for rat α7 nAChR, approximately 18.6-fold lower affinity than Bradanicline [2]. Tropisetron, while a potent 5-HT3 antagonist, functions as an α7 partial agonist only at high micromolar concentrations (EC50 ~2.4 μM) [3].

α7 nAChR Ki receptor binding radioligand displacement

Peripheral nAChR Selectivity: Absence of Detectable Activity at Ganglionic and Muscle Subtypes

Bradanicline demonstrates no detectable effects on muscle-type (α1β1γδ) or ganglionic (α3β4) nicotinic acetylcholine receptor subtypes [1]. This peripheral receptor exclusion profile is not universal among α7 agonists. PNU-282987, for example, exhibits functional antagonism at the 5-HT3 receptor , while Tropisetron is primarily characterized as a potent 5-HT3 receptor antagonist (Ki = 5.3 nM) with only secondary α7 agonist activity . The absence of ganglionic and muscle nAChR activity eliminates confounding cardiovascular (blood pressure, heart rate) and neuromuscular effects that could complicate in vivo behavioral or physiological studies.

peripheral nAChR selectivity ganglionic α3β4 muscle-type nAChR

In Vivo Behavioral Efficacy: Dose-Response in Schizophrenia-Relevant Animal Models

Bradanicline demonstrates efficacy in animal models of positive and negative symptoms and cognitive dysfunction of schizophrenia at oral doses of 0.1–1 mg/kg [1]. In the Morris water maze test, treated animals exhibited faster escape latencies and increased time spent in target quadrants [2]. Comparatively, BMS-902483, another α7 partial agonist, showed a minimal effective dose (MED) of 0.1 mg/kg for novel object recognition memory improvement in mice [3]. While Bradanicline was evaluated across multiple behavioral domains including positive symptoms (amphetamine-induced hyperactivity), negative symptoms (social interaction deficits), and cognitive dysfunction (novel object recognition, Morris water maze), BMS-902483's published behavioral characterization remains more limited in scope [1] [3].

cognitive dysfunction schizophrenia models prepulse inhibition in vivo efficacy

Bradanicline (CAS 639489-84-2) Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Investigating α7 nAChR-Specific Pharmacology Without α4β2 Confounding

Bradanicline's >1,000-fold α7/α4β2 selectivity margin [1] makes it the preferred tool compound for experiments requiring clean α7-specific pharmacological interrogation. In studies where alternative agonists such as GTS-21 (~6.5-fold selectivity) or Encenicline (~100-fold selectivity) would introduce α4β2-mediated confounds at experimental concentrations, Bradanicline enables unambiguous attribution of observed effects to α7 receptor activation. This is particularly critical for electrophysiological recordings, calcium imaging, and neurotransmitter release assays where α4β2 co-activation can produce opposing or synergistic effects on neuronal excitability and synaptic transmission [2].

In Vivo Behavioral Studies Requiring Peripheral Autonomic Neutrality

Bradanicline's lack of detectable activity at ganglionic (α3β4) and muscle-type nAChR subtypes [1] makes it the optimal selection for in vivo behavioral studies where peripheral autonomic or neuromuscular effects would confound interpretation. In contrast, compounds with 5-HT3 receptor activity (e.g., PNU-282987, Tropisetron) [2] [3] or ganglionic nAChR activity introduce cardiovascular and gastrointestinal effects that can alter locomotor activity, anxiety-like behavior, and stress responses, complicating the isolation of central α7-mediated cognitive effects. Bradanicline's peripheral neutrality supports cleaner interpretation in assays including novel object recognition, Morris water maze, and prepulse inhibition .

Low-Concentration In Vitro Assays Requiring High Target Engagement Efficiency

Bradanicline's single-digit nanomolar binding affinity (Ki = 1.4 nM) [1] supports robust target engagement at low compound concentrations, making it the preferred choice for in vitro assays where solubility constraints, non-specific binding, or vehicle effects at higher concentrations pose experimental limitations. This property is advantageous for high-content screening, primary neuronal culture studies, and assays requiring extended incubation periods where compound precipitation or degradation could otherwise confound results. The ~18-fold higher affinity relative to PNU-282987 [2] and ~306-fold greater potency than GTS-21 [3] translates to a wider usable concentration window for experimental design.

Tool Compound for α7 nAChR Target Validation in Schizophrenia Research

Bradanicline's extensive preclinical validation across positive symptom (amphetamine-induced hyperactivity), negative symptom (social interaction), and cognitive dysfunction (novel object recognition, Morris water maze) domains at oral doses of 0.1–1 mg/kg [1] positions it as a well-characterized tool compound for target validation studies in schizophrenia research. The compound's Phase II clinical experience in schizophrenia patients [2], despite ultimate discontinuation, provides translational pharmacokinetic and tolerability data that newer, less-characterized α7 agonists lack. This enables researchers to leverage existing clinical exposure data when designing translational studies bridging preclinical findings to potential human applications.

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